4-Hydroxy Lansoprazole Sulfide
Overview
Description
4-Hydroxy Lansoprazole Sulfide is a chemical compound with the molecular formula C16H14F3N3O2S It is a derivative of lansoprazole, a well-known proton pump inhibitor used to reduce gastric acid secretion
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy Lansoprazole Sulfide is the gastric H,K-ATPase pumps, also known as proton pumps . These pumps are located in the parietal cells of the stomach and are responsible for the secretion of gastric acid .
Mode of Action
this compound, similar to its parent compound Lansoprazole, reduces gastric acid secretion by targeting the gastric H,K-ATPase pumps . It inhibits the acid pump activity at the final stage of the enzyme process, effectively suppressing the daily production of acid .
Biochemical Pathways
The compound is involved in the metabolic pathways of Lansoprazole . In the presence of NADPH and oxygen, human liver microsomes convert Lansoprazole to Lansoprazole sulfide, Lansoprazole sulfone, and 5-hydroxylansoprazole .
Pharmacokinetics
Lansoprazole is extensively metabolized following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C19 . The elimination half-life is less than 1 hour in infants and children .
Result of Action
The action of this compound results in the reduction of gastric acid secretion. This is beneficial in promoting the healing of gastrointestinal ulcers, treating symptoms of gastroesophageal reflux disease (GERD), eradicating Helicobacter pylori, and treating hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is activated in the acidic secretory canaliculi of the parietal cells of the stomach . Furthermore, the compound’s metabolism and elimination can be affected by the individual’s liver function . More research is needed to fully understand the influence of environmental factors on the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that Lansoprazole, from which this compound is derived, is metabolized by cytochrome P450 enzymes CYP3A4 and CYP2C18 into sulphone and 5-hydroxylated metabolites . It is plausible that 4-Hydroxy Lansoprazole Sulfide interacts with similar enzymes and proteins.
Cellular Effects
Lansoprazole, its parent compound, has been shown to inhibit the acid pump activity at the final stage of the enzyme process, reducing the acid secretion of parietal cells . It is possible that this compound may have similar effects on cellular processes.
Molecular Mechanism
It is known that Lansoprazole is converted to active metabolites in the acid environment of parietal cells . These metabolites, including this compound, may exert their effects at the molecular level through similar mechanisms.
Metabolic Pathways
Lansoprazole is extensively metabolized following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . It is plausible that this compound may be involved in similar metabolic pathways.
Preparation Methods
The synthesis of 4-Hydroxy Lansoprazole Sulfide involves several steps, typically starting with the preparation of lansoprazole. One common method includes the reaction of lansoprazole with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
4-Hydroxy Lansoprazole Sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfide group to a sulfoxide or sulfone, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the sulfoxide back to a sulfide.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy Lansoprazole Sulfide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a model compound for studying the reactivity of benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of gastric acid-related disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
4-Hydroxy Lansoprazole Sulfide is similar to other proton pump inhibitors, such as omeprazole, pantoprazole, and rabeprazole. it is unique in its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties.
Similar compounds include:
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different structural features.
Pantoprazole: Known for its stability in acidic environments and its use in treating gastroesophageal reflux disease.
Rabeprazole: Noted for its rapid onset of action and effectiveness in reducing gastric acid secretion.
Properties
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-9-11(20-6-5-13(9)24-8-16(17,18)19)7-25-15-21-10-3-2-4-12(23)14(10)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGIYDJVVFOGGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=C(N2)C=CC=C3O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-95-9 | |
Record name | 4-Hydroxy lansoprazole sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXY LANSOPRAZOLE SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BL278S8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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